REACTION_SMILES
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[Br:18][N:19]1[C:20](=[O:21])[CH2:22][CH2:23][C:24]1=[O:25].[Cl:38][C:39]([Cl:40])([Cl:41])[Cl:42].[N:26]([C:27]([CH3:28])([CH3:29])[C:30]#[N:31])=[N:32][C:33]([CH3:34])([CH3:35])[C:36]#[N:37].[cH:1]1[c:2](-[c:11]2[c:12]([CH3:17])[cH:13][cH:14][cH:15][cH:16]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[c:2](-[c:11]2[c:12]([CH2:17][Br:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Cc1ccccc1-c1ccc2ccccc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1-c1ccc2ccccc2c1
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Name
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Type
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product
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Smiles
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BrCc1ccccc1-c1ccc2ccccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |